Ro 08-2750

Description

Ro 08-2750 is a non-peptidic, reversible small molecule with dual inhibitory activity:

- MSI2 RNA-binding inhibitor: Binds to the RNA recognition motif 1 (RRM1) of Musashi-2 (MSI2), disrupting its interaction with target mRNAs (e.g., HOXA9, c-MYC), leading to apoptosis and differentiation in leukemia cells .

- NGF antagonist: Selectively inhibits NGF binding to p75NTR (IC50: ~1 µM) over TrkA, modulating cell survival and differentiation pathways .

Properties

IUPAC Name |

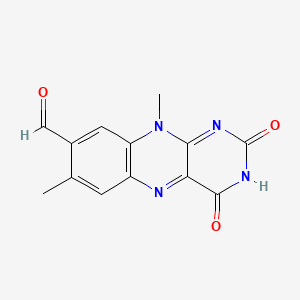

7,10-dimethyl-2,4-dioxobenzo[g]pteridine-8-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O3/c1-6-3-8-9(4-7(6)5-18)17(2)11-10(14-8)12(19)16-13(20)15-11/h3-5H,1-2H3,(H,16,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDEMVNYMYPJJIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C=O)N(C3=NC(=O)NC(=O)C3=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70590847 | |

| Record name | 7,10-Dimethyl-2,4-dioxo-2,3,4,10-tetrahydrobenzo[g]pteridine-8-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37854-59-4 | |

| Record name | 7,10-Dimethyl-2,4-dioxo-2,3,4,10-tetrahydrobenzo[g]pteridine-8-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Route 1: Pteridine Ring Formation via Diamine-Diketone Condensation

The benzo[g]pteridine core could be constructed through a condensation reaction between a 4,5-diaminopyrimidine derivative and a cyclic diketone.

Step 1: Synthesis of 4,5-Diamino-2-mercaptopyrimidine

- Starting with 2-thiouracil, nitration followed by reduction yields 4,5-diamino-2-mercaptopyrimidine.

- Key Reaction :

$$

\text{2-Thiouracil} \xrightarrow[\text{HNO}3]{\text{H}2\text{SO}4} \text{4-Nitro-2-thiouracil} \xrightarrow[\text{H}2/\text{Pd}]{\text{EtOH}} \text{4,5-Diamino-2-mercaptopyrimidine}

$$

Step 2: Cyclocondensation with Dimethyl Cyclohexenone

Step 3: Formylation at C8

Route 2: Friedel-Crafts Acylation for Carboxaldehyde Installation

An alternative strategy involves late-stage formylation of a preassembled pteridine core.

Step 1: Synthesis of 7,10-Dimethylbenzo[g]pteridine-2,4-dione

Step 2: Directed Ortho-Metalation-Formylation

Route 3: Solid-Phase Synthesis for High-Purity Batches

Given the compound’s use in biochemical assays (>95% purity), solid-phase synthesis may optimize yield and purity:

- Resin Functionalization : Wang resin loaded with a photolabile linker.

- Stepwise Assembly :

- Cleavage : UV irradiation releases the compound, followed by HPLC purification.

Analytical Characterization

Quality control of this compound relies on advanced spectroscopic and chromatographic methods:

Spectroscopic Data

Chromatographic Purity Assessment

- HPLC Conditions :

Challenges in Synthesis

Regioselectivity in Formylation :

Oxidation Sensitivity :

Byproduct Formation :

Industrial-Scale Considerations

While lab-scale synthesis focuses on milligram quantities, scaling up this compound requires:

Chemical Reactions Analysis

Ro 08-2750 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding carboxylic acids, while reduction reactions may produce alcohols .

Scientific Research Applications

Key Research Findings

- Inhibition of Musashi Proteins :

- Impact on Cell Viability :

- Steroidogenesis Inhibition :

Data Table: Summary of Key Findings

Case Study 1: Acute Myeloid Leukemia

In a study focusing on AML, this compound was administered to both mouse and human myeloid leukemia cells. The results indicated that the compound induced differentiation and apoptosis while inhibiting known MSI targets, thereby altering global gene expression patterns associated with leukemia progression .

Case Study 2: Colorectal Cancer

Research has explored the role of RNA-binding proteins like Musashi in colorectal cancer (CRC). Using this compound as an inhibitor, researchers observed changes in gene expression profiles linked to tumor growth and resistance mechanisms, suggesting potential therapeutic strategies that leverage this compound against CRC .

Broader Implications

The versatility of this compound as an inhibitor of RNA-binding proteins positions it as a promising candidate for further investigation in various therapeutic contexts beyond hematological malignancies. Its ability to modulate critical pathways involved in cancer progression highlights its potential utility in developing targeted therapies.

Mechanism of Action

The mechanism of action of Ro 08-2750 involves its interaction with specific molecular targets. It is known to inhibit nerve growth factor (NGF) by directly binding to it, with an IC50 value of approximately 1 µM . This inhibition affects the NGF signaling pathway, which plays a crucial role in neuronal growth and survival . Additionally, it acts as a selective MSI RNA binding inhibitor with an IC50 value of 2.7 µM .

Comparison with Similar Compounds

Table 1: Key Features of Ro 08-2750 vs. Comparable Agents

Key Differentiators of this compound

Dual Targeting Mechanism :

- Unlike ASO1/ASO3 (MSI2-specific) or K252a (TrkA-specific), this compound uniquely inhibits both MSI2 and NGF-p75NTR pathways, enabling broader therapeutic applications .

- In AML, this compound mimics MSI2 genetic depletion, downregulating oncogenes (e.g., HOXA9) and inducing apoptosis .

Selectivity Profile: Preferentially targets proliferating B cells (e.g., CLL, MCL) over normal T cells, reducing off-target toxicity . At low doses, inhibits NGF binding to p75NTR without affecting TrkA, preserving neurotrophic signaling .

Synergy with Chemotherapy: In T-ALL, this compound enhances the efficacy of daunorubicin and cytarabine by suppressing MSI2-driven chemoresistance .

Dose-Dependent Efficacy :

Comparison with Structural Analogs

- Ro-NGF : A derivative with enhanced binding to MSI2 RRM1 via additional π-cation interactions and hydrogen bonds. Shows higher cluster density in docking studies, suggesting improved target engagement .

- Ro-OH : A reduced form of this compound with weaker MSI2 inhibition (higher IC50), highlighting the critical role of its aldehyde group .

Research Findings and Clinical Relevance

Efficacy in Hematologic Cancers :

- Safety Profile: No significant impact on erythrocytes, platelets, or neutrophils in CLL mice, supporting its tolerability .

- Limitations: Limited blood-brain barrier penetration, restricting use in CNS malignancies. Variable efficacy across cell lines (e.g., minimal impact on DM1 models at <3 µM) .

Biological Activity

Ro 08-2750 is a small molecule that has garnered attention for its biological activity, particularly in the context of RNA-binding proteins (RBPs) and neurotrophin signaling pathways. This article synthesizes current research findings, highlighting its mechanisms of action, effects on cellular viability, and implications in cancer biology.

Overview of this compound

This compound is primarily recognized as a competitive inhibitor of Musashi (MSI)–RNA interactions. It has been shown to interact broadly with various RNA-binding proteins, impacting gene expression regulation and cellular functions. The compound is classified as a non-peptide inhibitor of nerve growth factor (NGF), binding to the NGF dimer and influencing its interaction with receptors like p75NTR and TrkA .

Inhibition of RNA-Binding Proteins

This compound exhibits a strong affinity for MSI2, an RBP implicated in several cancers. It binds selectively to MSI2, disrupting its RNA-binding capacity. The inhibition of MSI2 by Ro leads to altered gene expression profiles, promoting differentiation and apoptosis in cancer cells .

| Biological Activity | IC50 Value | Effect |

|---|---|---|

| Inhibition of MSI2 | 2.7 ± 0.4 µM | Disruption of RNA binding |

| Inhibition of Cortisol Production | 0.682 µM ± 0.056 µM | Decreased steroidogenesis |

| Cell Viability Reduction | Varies by cell type | Increased apoptosis in cancer cells |

Impact on Cellular Viability

Research indicates that this compound affects cell viability in a concentration-dependent manner. For instance, in Huh7 cells, a maximum non-toxic concentration was determined to be around 5 µM, while higher doses led to significant reductions in cell proliferation and viability .

Case Studies and Experimental Findings

- Cortisol Production Inhibition : In studies using H295R adrenocortical cells, Ro treatment resulted in a marked decrease in cortisol production at an IC50 of approximately 0.682 µM. Gene expression analysis revealed that Ro treatment altered the expression of over 1200 genes, with the number of differentially expressed genes increasing over time post-stimulation .

- Chikungunya Virus Replication : A study investigating the effects of Ro on Chikungunya virus (CHIKV) replication demonstrated that pre-treatment with Ro significantly reduced viral production in RD cells infected with CHIKV. The compound was shown to inhibit viral replication at concentrations that did not adversely affect cell viability .

- Cancer Cell Proliferation : In various cancer models, including acute myeloid leukemia (AML), this compound was shown to induce apoptosis and inhibit proliferation by downregulating oncogenic pathways associated with MSI2 activity. This was evidenced by a shared global gene expression signature similar to that observed with MSI2 depletion via shRNA .

Summary of Research Findings

This compound's biological activity underscores its potential as a therapeutic agent targeting RNA-binding proteins in cancer therapy and other diseases characterized by dysregulated gene expression. Its ability to inhibit steroidogenesis and viral replication further highlights its diverse applications.

Q & A

Q. What is the primary mechanism of action of Ro 08-2750 in modulating NGF signaling?

this compound is a non-peptidic, reversible inhibitor of nerve growth factor (NGF). It binds directly to NGF, inducing concentration-dependent conformational changes that disrupt NGF's interaction with its receptors. At submicromolar concentrations, it preferentially inhibits binding to the p75 neurotrophin receptor (p75NTR), while higher concentrations also block TrkA receptor binding . This dual inhibition profile allows researchers to dissect the roles of p75NTR and TrkA in neurotrophic signaling pathways.

Q. How do researchers experimentally determine the IC50 of this compound for NGF inhibition?

The IC50 (~1 µM for NGF inhibition) is typically measured using competitive binding assays. For example:

- Fluorescence polarization assays to quantify displacement of labeled NGF from receptors.

- Western blotting to assess downstream signaling (e.g., TrkA phosphorylation) in cell lines like PC12 or SK-N-MC . Controls should include vehicle (e.g., DMSO) and reference inhibitors to validate assay specificity.

Q. What are the key considerations when designing in vitro studies with this compound?

- Solubility and stability : this compound has a logP of -0.81, indicating moderate hydrophilicity. Prepare stock solutions in DMSO (≤10 mM) and dilute in culture media to avoid solvent toxicity .

- Cell line selection : Use p75NTR-expressing SK-N-MC cells for apoptosis studies or TrkA-dependent PC12 cells for differentiation assays .

- Concentration range : Test 0.1–50 µM to capture dose-dependent effects on receptor binding and downstream pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC50 values for this compound across studies?

Discrepancies may arise from assay conditions (e.g., receptor dimerization states, cell type-specific expression). To address this:

- Standardize binding assays : Use recombinant receptors and homogeneous time-resolved fluorescence (HTRF) to minimize variability .

- Validate with orthogonal methods : Compare fluorescence-based binding data with functional readouts (e.g., caspase-3 activation for apoptosis in SK-N-MC cells) .

Q. What experimental strategies differentiate this compound’s effects on p75NTR versus TrkA in neuronal models?

- Receptor-specific knockdown : Use siRNA or CRISPR to silence p75NTR or TrkA in cellular models .

- Ligand competition assays : Pre-treat cells with this compound and measure binding of fluorescently labeled NGF variants with selective receptor affinity .

- Pathway analysis : Monitor downstream markers like NF-κB (p75NTR-dependent) or MAPK/ERK (TrkA-dependent) .

Q. How does this compound’s role as an MSI RNA-binding inhibitor intersect with its NGF antagonism in cancer research?

In acute myeloid leukemia (AML), this compound (5–40 µM) inhibits MSI2-RNA interactions, altering differentiation and apoptosis. To study cross-talk between NGF and MSI pathways:

- Perform RNA immunoprecipitation (RIP) to assess MSI2 target occupancy.

- Use transcriptomic profiling (RNA-seq) to identify genes co-regulated by NGF and MSI2 .

Q. What methodologies are recommended for analyzing this compound’s dual inhibition of NGF and MSI RNA-binding?

- Surface plasmon resonance (SPR) : Quantify direct binding kinetics between this compound and NGF/MSI2 .

- Cellular thermal shift assay (CETSA) : Confirm target engagement in live cells by measuring thermal stabilization of NGF or MSI2 upon inhibitor treatment .

Data Analysis & Interpretation

Q. How should researchers address non-linear dose-response curves in this compound experiments?

Non-linearity may indicate off-target effects at high concentrations. Solutions include:

- Hill slope analysis : A slope >1 suggests cooperative binding, while <1 implies negative cooperativity or multiple binding sites .

- Secondary assays : Test selectivity against related receptors (e.g., TrkB) or RNA-binding proteins (e.g., HuR) to rule out promiscuity .

Q. What statistical approaches are optimal for analyzing this compound’s effects on apoptosis and differentiation?

- ANOVA with post-hoc tests : For multi-group comparisons (e.g., DMSO vs. 5–40 µM this compound) in apoptosis assays.

- Time-course modeling : Use mixed-effects models to analyze differentiation kinetics in PC12 cells .

Methodological Challenges

Q. How can researchers optimize this compound delivery for in vivo neurobiological studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.